methyl 4-(2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core, substituted at position 3 with a 2-methylphenyl group, and at position 2 with a sulfanyl acetamido linker connected to a methyl benzoate ester (Figure 1). The thienopyrimidinone scaffold is notable for its electronic properties, combining sulfur-containing thiophene and pyrimidinone moieties, which are often exploited in medicinal chemistry for kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
methyl 4-[[2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-14-5-3-4-6-18(14)26-21(28)20-17(11-12-31-20)25-23(26)32-13-19(27)24-16-9-7-15(8-10-16)22(29)30-2/h3-12H,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNXSGNGRJVKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves multiple steps:
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Introduction of Sulfanyl Group: The sulfanyl group is introduced via the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization.
Coupling with Benzoate: The final step involves coupling the thienopyrimidine derivative with methyl 4-aminobenzoate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes selective oxidation to sulfoxides or sulfones using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions. This modifies electronic properties while retaining the thienopyrimidine scaffold.
| Reaction Type | Reagents/Conditions | Major Products | References |
|---|---|---|---|
| Sulfoxide | H₂O₂ (30%), H⁺, 60°C, 4h | Sulfoxide derivative (R-SO-R') | |
| Sulfone | KMnO₄, H₂O, 80°C, 6h | Sulfone derivative (R-SO₂-R') |
Reduction Reactions
Sodium borohydride (NaBH₄) selectively reduces the acetamido carbonyl group to a methylene (-CH₂-) unit without affecting the thienopyrimidine ring. Lithium aluminum hydride (LiAlH₄) reduces the ester group to a primary alcohol.
| Reaction Type | Reagents/Conditions | Major Products | References |
|---|---|---|---|
| Carbonyl reduction | NaBH₄, MeOH, RT, 2h | Reduced acetamido intermediate | |
| Ester reduction | LiAlH₄, THF, 0°C→RT, 6h | Benzyl alcohol derivative |
Substitution Reactions
The sulfanyl group participates in nucleophilic substitution with alkyl halides (e.g., benzyl chloride) under basic conditions (K₂CO₃/DMF), yielding alkylsulfanyl analogs .
| Reaction Type | Reagents/Conditions | Major Products | References |
|---|---|---|---|
| Alkylation | R-X (X=Cl, Br), K₂CO₃, DMF, 80°C | Alkylsulfanyl derivatives | |
| Acylation | Acyl chloride, pyridine, RT | Acylated sulfanyl intermediates |
Hydrolysis Reactions
Acidic or basic hydrolysis cleaves the methyl ester to a carboxylic acid. This is critical for generating bioactive metabolites.
| Reaction Type | Reagents/Conditions | Major Products | References |
|---|---|---|---|
| Acid hydrolysis | HCl (6M), reflux, 12h | 4-(2-{[...]sulfanyl}acetamido)benzoic acid | |
| Base hydrolysis | NaOH (2M), EtOH, 60°C, 8h | Sodium carboxylate salt |
Research Findings
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Antimicrobial Activity : Derivatives generated via substitution (e.g., benzimidazole-linked analogs) show enhanced activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .
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Stability : The compound is stable in DMSO but hydrolyzes rapidly in alkaline aqueous solutions (t₁/₂ < 2h at pH 10).
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Synthetic Utility : Intermediate products from reduction/hydrolysis are used to prepare radiopharmaceuticals via ¹⁸F-labeling.
Mechanistic Insights
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Sulfanyl Reactivity : The sulfur atom’s lone pairs facilitate nucleophilic attacks, making it a hotspot for alkylation/acylation.
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Electronic Effects : Electron-withdrawing groups on the thienopyrimidine ring accelerate substitution rates (Hammett σ⁺ = +0.78).
This reactivity profile underscores the compound’s versatility as a scaffold for drug discovery and materials science. Further studies on regioselective functionalization are warranted to expand its applications.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of thieno[3,2-d]pyrimidine derivatives, including methyl 4-(2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate. The compound has shown promise as an EZH2 inhibitor, which plays a crucial role in cancer cell proliferation and survival. For instance, a study demonstrated that modifications to the thieno[3,2-d]pyrimidine scaffold resulted in compounds with significant antiproliferative activity against various cancer cell lines (IC50 values ranging from 0.55 μM to 1.68 μM) while exhibiting low toxicity towards normal cells .
Other Biological Activities
Beyond antitumor effects, thieno[3,2-d]pyrimidine derivatives have been investigated for their antimicrobial properties. Some studies have reported selective activity against various microbial strains, indicating potential applications as antifungal agents . The ability of these compounds to interact with multiple biological targets makes them suitable candidates for further development in both cancer therapy and infectious disease management.
Summary of Research Findings
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Thieno[3,2-d]pyrimidinone vs. Quinazolinone
Compounds with quinazolinone cores (e.g., 4-oxoquinazolin-3(4H)-yl derivatives) share the pyrimidinone structure but lack the fused thiophene ring. highlights S-substituted 2-mercaptoquinazolin-4(3H)-ones, where sulfanyl groups at position 2 are linked to benzenesulfonamides. These compounds exhibit distinct electronic profiles due to the absence of the thiophene sulfur, which may reduce π-stacking interactions in biological systems. For example, 4-(2-(2-(methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (Compound 2 in ) shows moderate COX-2 inhibition, whereas thienopyrimidinones are more commonly associated with tyrosine kinase targeting .
Thieno[3,2-d]pyrimidinone vs. Chromen-4-one
describes a chromen-4-one core fused with a pyrazolo[3,4-d]pyrimidine. Chromenones (e.g., 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl derivatives) are planar, oxygen-rich structures with strong fluorescence properties, often used in imaging or estrogen receptor modulation. Their binding modes differ significantly from sulfur-containing thienopyrimidinones, which prioritize hydrophobic interactions .
Substituent Effects
Position of Methyl Group on Phenyl Ring
The target compound’s 2-methylphenyl substituent contrasts with the 4-methylphenyl analog in (ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate). In contrast, the para-methyl derivative may enhance π-π stacking due to better alignment with aromatic residues in enzyme active sites .
Ester Group Variations (Methyl vs. Ethyl)
Replacing the methyl ester with an ethyl ester (as in ) increases molecular weight by 14 Da and lipophilicity (logP +0.5), which could improve membrane permeability but reduce aqueous solubility. Methyl esters are generally more metabolically stable, as ethyl esters are prone to faster hydrolysis by esterases .
Data Table: Key Comparisons
Research Findings and Implications
- Steric Effects : The 2-methylphenyl group in the target compound may limit binding to shallow active sites compared to 4-methylphenyl analogs, as seen in kinase inhibitors like imatinib .
- Metabolic Stability : Methyl esters exhibit slower hydrolysis rates than ethyl esters, suggesting superior pharmacokinetics for the target compound .
- Activity Trends: Thienopyrimidinones generally outperform quinazolinones in kinase selectivity due to enhanced hydrophobic interactions, though quinazolinones remain popular for antimicrobial applications .
Biological Activity
Methyl 4-(2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound belongs to the thieno[3,2-d]pyrimidine family, which is known for its diverse biological activities. The structural components of this compound include:
- Thieno[3,2-d]pyrimidine core : This moiety is often linked to various biological activities including anticancer and antimicrobial properties.
- Sulfanyl group : Enhances reactivity and may influence biological interactions.
- Acetamido and benzoate substituents : These groups may contribute to the compound's solubility and interaction with biological targets.
Antiproliferative Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- A study highlighted that specific thieno[3,2-d]pyrimidine compounds demonstrated cytotoxic effects on leukemia cell lines by inducing apoptosis. The compounds were shown to inhibit cell proliferation effectively and could be promising candidates for cancer therapy .
Table 1: Antiproliferative Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12e | SU-DHL-6 | 0.55 | Apoptosis induction |
| 12e | WSU-DLCL-2 | 0.95 | Apoptosis induction |
| 12e | K562 | 1.68 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial potential of thieno[3,2-d]pyrimidine derivatives has also been explored. Studies have reported selective inhibition against various microbial strains:
- Compounds within this class have shown activity against clinical strains of Cryptococcus neoformans, indicating their potential as antifungal agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Research has indicated that:
- The presence of specific functional groups at certain positions on the thieno[3,2-d]pyrimidine scaffold significantly influences biological activity. For instance, halogen substitutions at the C4 position were found to enhance antiproliferative effects .
Case Studies
Several studies have provided insights into the biological activity of thieno[3,2-d]pyrimidine derivatives:
- Anticancer Screening : A study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. This approach allowed for a more physiologically relevant assessment of drug efficacy .
- Inhibition Studies : Another investigation focused on ATR kinase inhibition by thieno[3,2-d]pyrimidines, highlighting their potential as therapeutic agents in cancer treatment .
Q & A
Basic: What are the recommended synthetic routes for methyl 4-(2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate, and how can purity be optimized?
Answer:
The compound can be synthesized via a multi-step approach:
Thienopyrimidinone Core Formation : Start with cyclization of 2-aminothiophene-3-carboxylic acid derivatives with 2-methylphenyl isocyanate under reflux conditions (e.g., DMF, 120°C) to form the 4-oxo-thieno[3,2-d]pyrimidine scaffold .
Sulfanyl Acetamide Linkage : Introduce the sulfanyl group via nucleophilic substitution using thioglycolic acid, followed by coupling with methyl 4-aminobenzoate using EDC/HOBt in dichloromethane .
Purity Optimization : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and confirm final structure with HRMS and ¹H/¹³C NMR .
Advanced: How can regioselectivity challenges during the synthesis of the thieno[3,2-d]pyrimidinone core be addressed?
Answer:
Regioselectivity in thienopyrimidinone formation is influenced by steric and electronic factors:
- Substituent Positioning : The 2-methylphenyl group at position 3 directs cyclization via steric hindrance, favoring the [3,2-d] isomer over [2,3-d]. Confirmed by X-ray crystallography in analogous compounds .
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance intramolecular cyclization by stabilizing transition states.
- Catalytic Additives : Use of p-toluenesulfonic acid (PTSA) minimizes side reactions, improving yield to ~78% .
Basic: What analytical techniques are critical for characterizing this compound, and how should data be interpreted?
Answer:
- NMR Spectroscopy : ¹H NMR should show distinct peaks for the methyl ester (δ 3.8–3.9 ppm), thienopyrimidinone aromatic protons (δ 7.2–8.1 ppm), and sulfanyl acetamide NH (δ 10.2 ppm) .
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm molecular ion [M+H]⁺. Expect m/z ~494.2 (calculated via PubChem data) .
- FT-IR : Key bands include C=O (1680–1720 cm⁻¹) and S–C (650–700 cm⁻¹) .
Advanced: How can contradictory spectral data (e.g., unexpected NOE correlations in NMR) be resolved for this compound?
Answer:
- Dynamic NMR Studies : Perform variable-temperature NMR to assess conformational flexibility in the sulfanyl acetamide linkage, which may cause anomalous NOE signals .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. For example, analogous compounds show planar thienopyrimidinone cores with dihedral angles <10° between aromatic rings .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16, B3LYP/6-31G*) to identify discrepancies .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Kinase Inhibition Assays : Screen against EGFR or VEGFR2 kinases using fluorescence polarization (IC₅₀ determination) due to structural similarity to known thienopyrimidinone inhibitors .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control.
- Solubility Profiling : Perform shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
- Fragment Replacement : Modify the 2-methylphenyl group (e.g., replace with 4-fluorophenyl or pyridyl) to assess impact on kinase selectivity .
- Isosteric Substitution : Replace the sulfanyl group with selenyl or oxygen analogs to study electronic effects on bioactivity .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide derivatives) to evaluate targeted protein degradation .
Basic: What storage conditions are recommended to maintain compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the methyl ester group.
- Solvent : For long-term storage, dissolve in DMSO (10 mM) and aliquot to minimize freeze-thaw cycles .
Advanced: What mechanistic insights can be gained from studying oxidative degradation pathways?
Answer:
- Forced Degradation Studies : Expose to H₂O₂ (3%, 40°C) and monitor via LC-MS. Major degradation products likely include sulfoxide derivatives (m/z +16) and benzoic acid from ester hydrolysis .
- Radical Scavenger Tests : Add antioxidants (e.g., BHT) to confirm radical-mediated degradation.
- Computational Prediction : Use software like SPARC to estimate oxidation potentials and identify vulnerable sites .
Advanced: How can contradictions between computational docking results and experimental bioactivity data be reconciled?
Answer:
- Ensemble Docking : Account for protein flexibility by docking into multiple receptor conformations (e.g., from MD simulations) .
- Solvent Effects : Include explicit water molecules in docking simulations to improve binding affinity predictions.
- Post-Hoc Analysis : Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (kₒₙ/kₒff) and confirm docking poses .
Basic: What guidelines should inform the design of dose-response experiments for this compound?
Answer:
- Dose Range : Use 10 concentrations spanning 0.1–100 μM, log-spaced for IC₅₀ accuracy.
- Controls : Include vehicle (DMSO ≤0.1%) and reference inhibitors (e.g., gefitinib for EGFR).
- Replicates : Perform triplicate measurements to assess variability. Statistical analysis via GraphPad Prism (nonlinear regression, Hill equation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
